molecular formula C12H15NO3 B7859210 4-(Butylcarbamoyl)benzoic acid

4-(Butylcarbamoyl)benzoic acid

Cat. No.: B7859210
M. Wt: 221.25 g/mol
InChI Key: VXOOMTBPGZTJTK-UHFFFAOYSA-N
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Description

4-(Butylcarbamoyl)benzoic acid is a benzoic acid derivative characterized by a butylcarbamoyl (-CONHC₄H₉) substituent at the para position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with an amide group, making it structurally versatile for applications in medicinal chemistry and materials science. Such derivatives are often explored for their bioactivity, including enzyme inhibition and aggregation modulation .

Properties

IUPAC Name

4-(butylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16/h4-7H,2-3,8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOOMTBPGZTJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylcarbamoyl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Aminobenzoic acid+Butyl isocyanate4-(Butylcarbamoyl)benzoic acid\text{4-Aminobenzoic acid} + \text{Butyl isocyanate} \rightarrow \text{4-(Butylcarbamoyl)benzoic acid} 4-Aminobenzoic acid+Butyl isocyanate→4-(Butylcarbamoyl)benzoic acid

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-(Butylcarbamoyl)benzoic acid may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Butylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce halogenated or nitrated benzoic acids.

Scientific Research Applications

4-(Butylcarbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Butylcarbamoyl)benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzene ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Butylcarbamoyl)benzoic acid with structurally related benzoic acid derivatives, highlighting substituents, molecular properties, and applications based on evidence:

Compound Name Substituent Molecular Formula CAS Number Molecular Weight (g/mol) Key Applications/Findings References
4-(Butylcarbamoyl)benzoic acid -CONHC₄H₉ C₁₂H₁₅NO₃ Not provided 221.26 Hypothesized use in enzyme inhibition (based on SAR of amide derivatives).
4-((3,4-Dihydroisoquinolin-2-yl)methyl)benzoic acid -CH₂(3,4-dihydroisoquinoline) C₁₇H₁₅NO₂ Not provided 281.31 Studied as a BChE inhibitor; amide derivatives show anti-Aβ aggregation activity.
4-(Methoxycarbonyl)benzoic acid -COOCH₃ C₉H₈O₄ 5798-71-6 180.16 Used in peptide synthesis and HPLC analysis; commercial availability noted.
4-(trans-4-Butylcyclohexyl)benzoic acid -(trans-4-butylcyclohexyl) C₁₇H₂₄O₂ 83626-35-1 272.37 Laboratory research applications; structural rigidity due to cyclohexyl group.
4-Formyl benzoic acid -CHO C₈H₆O₃ 619-66-9 150.13 Industrial and laboratory use; reactive aldehyde group enables further functionalization.
4-[(Aminocarbonyl)amino]benzoic acid -NHCONH₂ C₈H₈N₂O₃ 6306-25-8 180.16 Potential intermediate in urea-linked drug design; safety data available.
4-Hydroxybenzoic acid -OH C₇H₆O₃ 99-96-7 138.12 R&D applications; benchmark for comparing substituent effects on solubility and acidity.

Structural and Functional Insights

  • Amide vs.
  • Substituent Bulk : The trans-4-butylcyclohexyl group in 4-(trans-4-Butylcyclohexyl)benzoic acid introduces steric hindrance, which may reduce solubility but enhance lipid membrane interaction .
  • Reactivity : 4-Formyl benzoic acid’s aldehyde group allows for Schiff base formation, useful in covalent inhibitor design, whereas the carbamoyl group in 4-(Butylcarbamoyl)benzoic acid offers stability under physiological conditions .

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